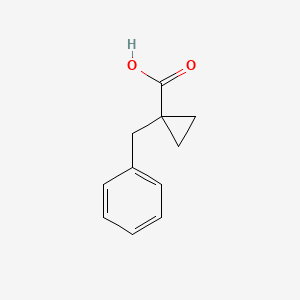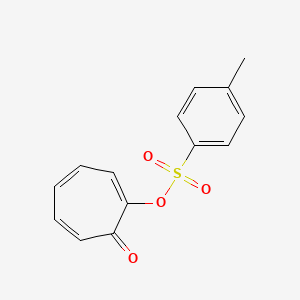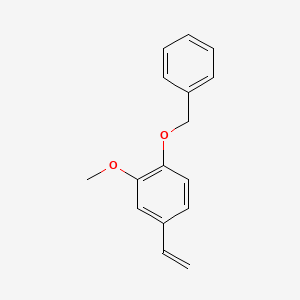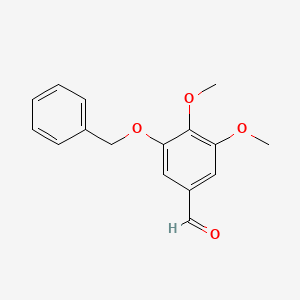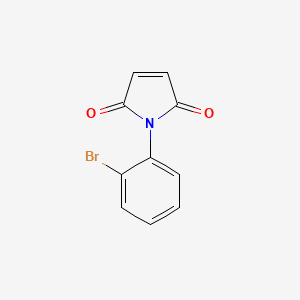
1-(2-bromophenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromophenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
1-(2-Bromophenyl)-1H-pyrrole-2,5-dione and its derivatives show potential as corrosion inhibitors. A study highlighted their effectiveness in preventing carbon steel corrosion in hydrochloric acid environments. These compounds demonstrate good inhibition efficiency, increasing with concentration. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, primarily through a chemisorption process (Zarrouk et al., 2015).
Luminescent Materials
This compound-based polymers exhibit strong fluorescence and high quantum yield, making them suitable for use in luminescent materials. These polymers, due to their solubility in common organic solvents and their strong fluorescence properties, are potential candidates for electronic applications (Zhang & Tieke, 2008).
Solubility in Organic Solvents
The solubility of this compound in various pure solvents has been extensively studied. This research provides valuable data for understanding the solubility characteristics of this compound, which is crucial for its application in different scientific and industrial processes (Li et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of this compound derivatives has shown promising results. These compounds have been tested against various bacterial strains, showing significant potential as antimicrobial agents (Holota et al., 2020).
Photophysical Measurements
The photophysical properties of this compound derivatives have been a subject of interest. Studies involving thin film formation and analysis using GIWAXS measurements provide insights into their structural ordering and potential applications in optoelectronics (Gendron et al., 2014).
Electron Transport Layer for Polymer Solar Cells
This compound-based polymers have been synthesized for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure offer high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-bromophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHZEDRPKCLGAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351789 |
Source


|
| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36817-47-7 |
Source


|
| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
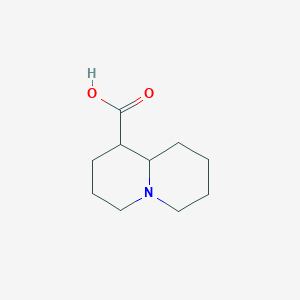


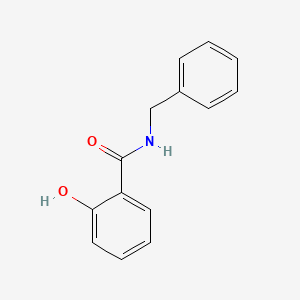
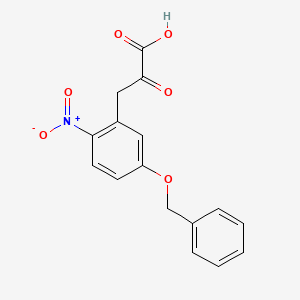
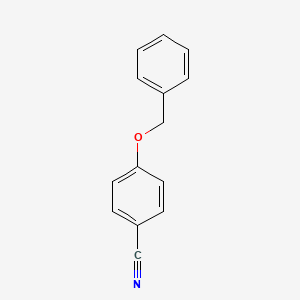
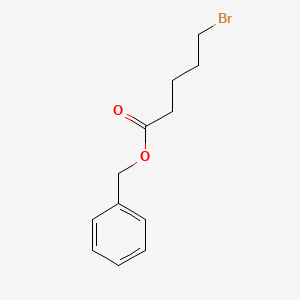
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)
